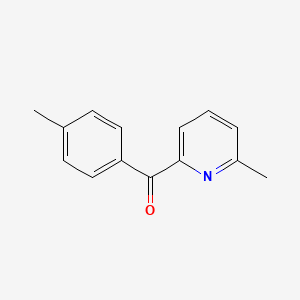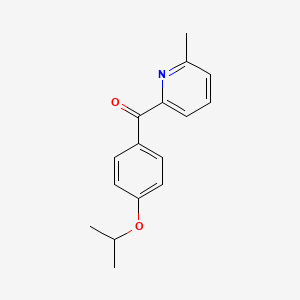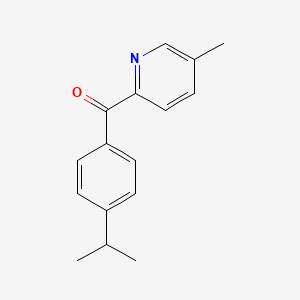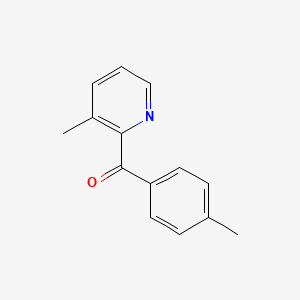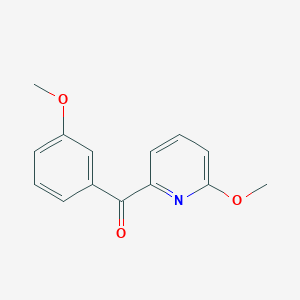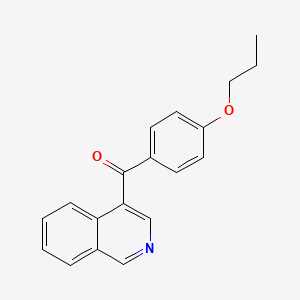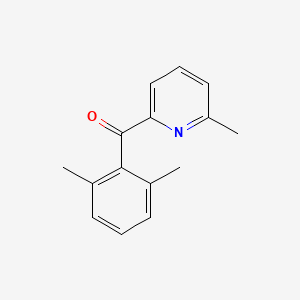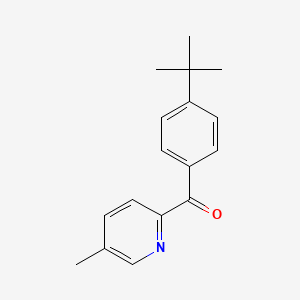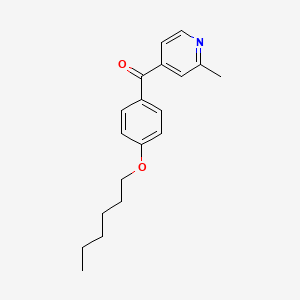
4-(4-Hexyloxybenzoyl)-2-methylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to “4-(4-Hexyloxybenzoyl)-2-methylpyridine” has been reported in the literature . For instance, N,N′-bis(4-hexyloxybenzoyl)piperazine was prepared by the condensation of piperazine and 4-(hexyloxy)benzoyl chloride in a DMAP (N,N-dimethyl-4-aminopyridine) and pyridine solution .Molecular Structure Analysis
The structure of compounds similar to “4-(4-Hexyloxybenzoyl)-2-methylpyridine” has been determined by X-ray crystallography . For example, N,N′-bis(4-hexyloxybenzoyl)piperazine crystallizes in the space group P2 1/c(#14) with cell parameters a= 27.234(7)Å, b= 7.496(2)Å, c= 6.820(2)Å, β= 93.80(2)°, Z= 2, and V= 1389.3(6)Å3 .Wissenschaftliche Forschungsanwendungen
-
Scientific Field: Biological Activity
- Application Summary : The compound “4-n-Hexyloxybenzoylhydrazine” has been used in the synthesis of a series of μ-oxo-di-vanadium(V) complexes. These complexes have shown biological activities .
- Methods of Application : The complexes were prepared by the reaction of vanadyloxy(IV) sulphate pentahydrate with some Schiff’s bases .
- Results or Outcomes : Some of these complexes showed antibacterial activity. For example, complex 10 showed low activity against Bacillus sereus, Shigella boydii, Saccharromyces cerevaceae, Candida albicans and Aspergillus niger .
-
Scientific Field: Chromatography and Mass Spectrometry
-
Scientific Field: Nanomaterials and Optoelectronics
- Application Summary : A compound similar to “4-(4-Hexyloxybenzoyl)-2-methylpyridine”, known as “bismuth xanthate”, has been used in the formation of Bismuth sulphide nanocrystal–polymer hybrid layers. These layers are of interest for various optoelectronic, thermoelectric or sensing applications .
- Methods of Application : The bismuth xanthate can be converted into nanocrystalline Bi 2S 3 with an orthorhombic crystal structure via a thermally induced solid state reaction at moderate temperatures below 200°C .
- Results or Outcomes : The synthetic route for Bi 2S 3 is of particular interest for the preparation of Bi 2S 3–polymer nanocomposites .
-
Scientific Field: X-ray Crystallography
- Application Summary : The structure of “N,N′-bis(4-hexyloxybenzoyl)piperazine” was determined by X-ray crystallography . It crystallizes in the space group P2 1/c with cell parameters a = 27.234(7)Å, b = 7.496(2)Å, c = 6.820(2)Å, β = 93.80(2)°, Z = 2, and V = 1389.3(6)Å3 .
- Methods of Application : The compound was prepared by the condensation of piperazine and 4-(hexyloxy)benzoyl chloride in a DMAP (N,N-dimethyl-4-aminopyridine) and pyridine solution .
- Results or Outcomes : The molecule sits on a center of symmetry, such that the two benzoyl groups are in an anticonformation with respect to one another across the piperazine ring .
-
Scientific Field: Nanomaterials
-
Scientific Field: Liquid Crystals and Gelators
- Application Summary : Materials containing a piperazine component, such as “N,N′-bis(4-hexyloxybenzoyl)piperazine”, have been useful in many fields, such as anthelmintic, drugs, plastics, resins, pesticides, brake fluid, and liquid crystals .
- Methods of Application : “N,N′-bis(4-hexyloxybenzoyl)piperazine” was prepared by the condensation of piperazine and 4-(hexyloxy)benzoyl chloride in a DMAP (N,N-dimethyl-4-aminopyridine) and pyridine solution .
- Results or Outcomes : The structure of “N,N′-bis(4-hexyloxybenzoyl)piperazine” was determined by X-ray crystallography. It crystallizes in the space group P2 1/c with cell parameters a = 27.234(7)Å, b = 7.496(2)Å, c = 6.820(2)Å, β = 93.80(2)°, Z = 2, and V = 1389.3(6)Å3 .
Safety And Hazards
Eigenschaften
IUPAC Name |
(4-hexoxyphenyl)-(2-methylpyridin-4-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-3-4-5-6-13-22-18-9-7-16(8-10-18)19(21)17-11-12-20-15(2)14-17/h7-12,14H,3-6,13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJFYRWRPYOGIBC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)C(=O)C2=CC(=NC=C2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201223364 |
Source


|
| Record name | [4-(Hexyloxy)phenyl](2-methyl-4-pyridinyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201223364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Hexyloxybenzoyl)-2-methylpyridine | |
CAS RN |
1187169-48-7 |
Source


|
| Record name | [4-(Hexyloxy)phenyl](2-methyl-4-pyridinyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187169-48-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [4-(Hexyloxy)phenyl](2-methyl-4-pyridinyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201223364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

